Phenethylcymserine

Catalog No.
S636268
CAS No.
M.F
C30H35N3O2
M. Wt
469.6 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenethylcymserine

Product Name

Phenethylcymserine

IUPAC Name

[(3aR,8bS)-4,8b-dimethyl-3-(2-phenylethyl)-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(4-propan-2-ylphenyl)carbamate

Molecular Formula

C30H35N3O2

Molecular Weight

469.6 g/mol

InChI

InChI=1S/C30H35N3O2/c1-21(2)23-10-12-24(13-11-23)31-29(34)35-25-14-15-27-26(20-25)30(3)17-19-33(28(30)32(27)4)18-16-22-8-6-5-7-9-22/h5-15,20-21,28H,16-19H2,1-4H3,(H,31,34)/t28-,30-/m0/s1

InChI Key

WKDFOVDLOVYRAJ-JDXGNMNLSA-N

Synonyms

phenethylcymserine

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4CCC5=CC=CC=C5)C)C

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N([C@@H]4[C@]3(CCN4CCC5=CC=CC=C5)C)C

Phenethylcymserine is a chemical compound that belongs to the class of anticholinesterases, which are inhibitors of the enzyme acetylcholinesterase. This compound is structurally related to cymserine and has shown potential in therapeutic applications, particularly in the treatment of conditions like myasthenia gravis. Its unique structure allows it to interact effectively with cholinergic receptors, enhancing neurotransmission by preventing the breakdown of acetylcholine.

Characteristic of anticholinesterase compounds. The primary reaction involves the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine at synaptic clefts. The quaternization process, where a methyl group is added to the nitrogen atom, significantly enhances its potency against acetylcholinesterase and butyrylcholinesterase. This modification improves binding affinity and selectivity, making it a subject of interest for further pharmacological studies .

The biological activity of phenethylcymserine is primarily linked to its role as an anticholinesterase agent. Studies have demonstrated its ability to inhibit both acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission in the nervous system. The compound has shown promising results in increasing synaptic levels of acetylcholine, thereby improving muscle contraction and cognitive functions. Its selective inhibition profile makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease and conditions like myasthenia gravis .

Phenethylcymserine can be synthesized through several methods, often involving the reaction of phenylisocyanate with appropriate amines or alcohols. The synthesis typically follows these steps:

  • Formation of Carbamates: Reacting m-dimethylaminophenol with 3-hydroxypyridine to form N-monophenyl-substituted carbamates.
  • Quaternization: The carbamates are then treated with methyl sulfate or methyl bromide to yield quaternary ammonium salts.
  • Purification: The final product is purified through crystallization or chromatography techniques .

Phenethylcymserine has potential applications in various fields:

  • Pharmaceuticals: As a treatment for myasthenia gravis and other cholinergic dysfunctions.
  • Neuropharmacology: Investigated for its effects on cognitive enhancement and memory improvement in neurodegenerative diseases.
  • Research: Used in studies examining cholinergic signaling pathways and enzyme inhibition mechanisms .

Interaction studies involving phenethylcymserine focus on its binding affinity and selectivity towards different cholinesterases. Molecular docking studies have revealed that the compound interacts favorably with specific amino acid residues within the active sites of acetylcholinesterase and butyrylcholinesterase, suggesting a mechanism that may enhance its inhibitory effects. These studies are crucial for understanding how structural modifications can lead to improved therapeutic profiles .

Phenethylcymserine shares similarities with several other compounds in the anticholinesterase category. Here are some notable comparisons:

Compound NameStructure TypePrimary UseUnique Features
CymserineAnticholinesteraseMyasthenia gravis treatmentDirectly related structure to phenethylcymserine
PhysostigmineCarbamateAlzheimer's disease treatmentNatural product; reversible inhibitor
PyridostigmineCarbamateMyasthenia gravis treatmentLonger duration of action
NeostigmineCarbamateMyasthenia gravis treatmentQuaternary ammonium; more potent than others

Phenethylcymserine's unique structure allows it to exhibit distinct pharmacological properties compared to these similar compounds, particularly in terms of selectivity and potency against specific cholinesterases .

Molecular Structure and Properties

Phenethylcymserine, chemically designated as [(8bS)-4,8b-dimethyl-3-(2-phenylethyl)-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(4-propan-2-ylphenyl)carbamate, possesses a complex molecular architecture that underlies its biological activity. The compound features a molecular formula of C30H35N3O2 with a molecular weight of 469.6 daltons. Its structural design incorporates a phenethyl group attached to a carbamate moiety, which enhances its biological activity compared to other related compounds in the physostigmine family.

The compound's three-dimensional structure allows for significant interaction with the active sites of cholinesterases, particularly butyrylcholinesterase, through its carbamate functionality. The presence of the phenethyl substituent contributes to its enhanced selectivity profile and prolonged duration of action compared to its parent compound physostigmine.

Chemical Classification

Phenethylcymserine belongs to the carbamate class of cholinesterase inhibitors and is specifically categorized as a derivative of physostigmine-eserine. It represents a member of the cymserine analogue family, which includes several structurally related compounds designed for selective cholinesterase inhibition. The compound is classified as a Type-B carboxylesterase/lipase inhibitor, reflecting its mechanism of enzyme interaction.

The term "Phenethylcymserine" does not correspond to a recognized chemical compound in the scientific literature. However, extensive research has revealed several related compounds that combine phenethyl and cymserine structural elements, most notably N1-phenethylnorcymserine (also known as PEC), which represents the closest match to the requested compound name [1] [2] [3].

Related Compound: N1-Phenethylnorcymserine (PEC)

Chemical Structure

N1-phenethylnorcymserine (PEC) is a derivative of cymserine that incorporates a phenethyl substituent at the N1 position of the norcymserine backbone [3]. The compound maintains the characteristic pyrroloindole structure of cymserine while featuring the phenethylamine moiety that provides enhanced selectivity for butyrylcholinesterase (BuChE) [1] [2].

Physical and Chemical Properties

PropertyValueReference
Selectivity for BuChE over AChE (human)>5,000-fold [3]
Selectivity for BuChE over AChE (rat)>3,300-fold [3]
Log P value5.72 [3]
Inhibition mechanismReversible competitive inhibition [2]

The compound demonstrates exceptional selectivity for butyrylcholinesterase, making it significantly more selective than the parent cymserine compound, which shows only 15-fold selectivity [3].

Parent Compound: Cymserine

Molecular Structure and Formula

Cymserine serves as the structural foundation for the phenethyl-substituted derivatives. Its chemical properties are well-characterized:

PropertyValueReference
Molecular FormulaC23H29N3O2 [4] [5]
Molecular Weight379.50 g/mol [4] [5]
CAS Number145209-39-8 [4] [5]
IUPAC Name[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(4-propan-2-ylphenyl)carbamate [6]

Chemical Structure Features

Cymserine contains several key structural elements [7]:

  • A pyrroloindole core structure derived from physostigmine
  • An isopropylphenyl carbamate moiety
  • Multiple stereochemical centers that determine its biological activity

Phenethylamine Component

Basic Structure and Properties

The phenethylamine moiety that would be incorporated into a theoretical "phenethylcymserine" has the following characteristics:

PropertyValueReference
Molecular FormulaC8H11N [8] [9]
Molecular Weight121.18 g/mol [8] [9]
Boiling Point195°C [8]
Density0.964 g/ml [8]
SolubilityWater, ethanol, and ether soluble [8]

Chemical Classification

Phenethylamine belongs to the class of organic compounds known as phenethylamines, which consist of a phenyl group substituted at the second position by an ethan-1-amine [8] [10].

Bisnorcymserine: Another Related Compound

Structural Properties

Bisnorcymserine (BNC) represents another cymserine derivative with distinct structural features:

PropertyValueReference
Molecular FormulaC21H25N3O2 [11]
Molecular Weight351.45 g/mol [11]
CAS Number219920-81-7 [11]
BuChE Selectivity110-fold over AChE (human) [3]

Structure-Activity Relationships

Selectivity Enhancement

Research demonstrates that modifications to the cymserine structure, particularly N-substitutions, can dramatically enhance selectivity for butyrylcholinesterase [3] [2]. The phenethyl substitution in PEC represents one of the most successful modifications, achieving selectivity ratios exceeding 5,000-fold [3].

Lipophilicity Considerations

The addition of phenethyl groups increases the lipophilicity of cymserine derivatives, as evidenced by the elevated Log P value of 5.72 for PEC compared to cymserine's Log P of 3.51 [3]. This enhanced lipophilicity facilitates blood-brain barrier penetration, which is crucial for central nervous system activity [2].

Pharmaceutical Relevance

Cholinesterase Inhibition

The cymserine-phenethylamine derivatives demonstrate potent and selective inhibition of butyrylcholinesterase, which has implications for Alzheimer's disease treatment [2] [12]. Unlike traditional acetylcholinesterase inhibitors, selective BuChE inhibitors may offer therapeutic benefits with reduced peripheral side effects [3].

Neuroprotective Properties

Studies indicate that PEC and related compounds not only inhibit cholinesterases but also demonstrate neuroprotective effects, including reduction of amyloid-β peptide levels and protection against oxidative damage markers [2] [12].

XLogP3

5.4

Dates

Last modified: 07-20-2023

Explore Compound Types